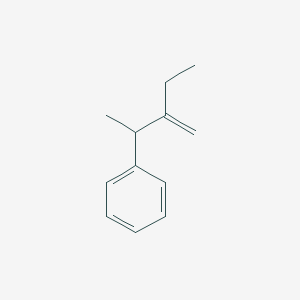![molecular formula C14H19N B14623515 1-Phenyl-9-azabicyclo[6.1.0]nonane CAS No. 57691-16-4](/img/structure/B14623515.png)
1-Phenyl-9-azabicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-9-azabicyclo[6.1.0]nonane is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by a bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 1-Phenyl-9-azabicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the intramolecular oxidative amination of aminocyclooct-4-enes. This reaction is typically mediated by palladium(II) catalysts and provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1-Phenyl-9-azabicyclo[6.1.0]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield amines or alcohols .
Applications De Recherche Scientifique
1-Phenyl-9-azabicyclo[610]nonane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of materials with specific properties, such as ion receptors and molecular tweezers .
Mécanisme D'action
The mechanism of action of 1-Phenyl-9-azabicyclo[6.1.0]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Phenyl-9-azabicyclo[6.1.0]nonane can be compared with other similar compounds, such as 9-azabicyclo[4.2.1]nonane and bicyclo[1.1.0]butane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, 9-azabicyclo[4.2.1]nonane is used in the synthesis of sp3-rich chemical scaffolds, while bicyclo[1.1.0]butane is known for its high strain and reactivity .
Propriétés
Numéro CAS |
57691-16-4 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-phenyl-9-azabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C14H19N/c1-2-7-11-14(13(15-14)10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13,15H,1-2,6-7,10-11H2 |
Clé InChI |
CHBLNNABHYJCBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(C(N2)CC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


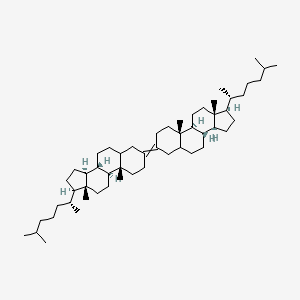

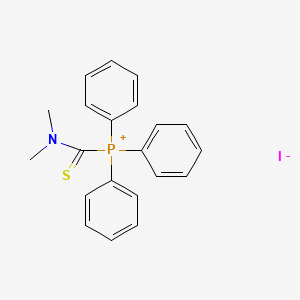
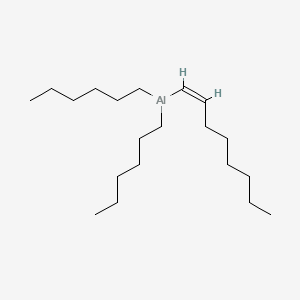
-lambda~5~-phosphane](/img/structure/B14623461.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
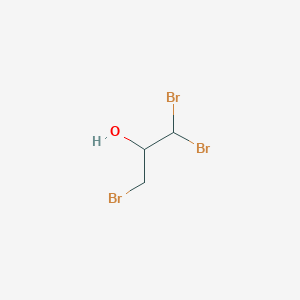
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
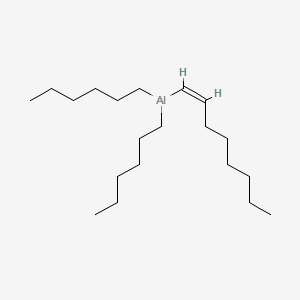
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
